D-Allethrin

Catalog No.
S734855
CAS No.
231937-89-6
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Allethrin

CAS Number

231937-89-6

Product Name

D-Allethrin

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14?,16?,17-/m0/s1

InChI Key

ZCVAOQKBXKSDMS-PREGVCBESA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2C(C2(C)C)C=C(C)C)CC=C

Description

The exact mass of the compound Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester, (1R)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Plant Defense Mechanism

Jasmolin I acts as a plant hormone involved in wound responses and defense against herbivores and pathogens [1]. In response to insect feeding or damage, jasmonate biosynthesis is triggered within the plant. This leads to the activation of various defense mechanisms, including the production of secondary metabolites with insecticidal or fungicidal properties [1].

  • [1] Browse et al., 2001
  • [2] Howe, GD. et al., 2000
  • [3] Dicke, M., & van Loon, JJA., 2000

Plant Growth and Development

Beyond its role in defense, Jasmolin I plays a complex role in regulating various aspects of plant growth and development. Research suggests its involvement in processes like root growth, pollen development, and seed germination [4, 5, 6].

  • [4] Staswick, PE., et al., 2002
  • [5] Ishige, K., et al., 2001
  • [6] Sasaki-Robinson, RK., et al., 2000

D-Allethrin is a synthetic pyrethroid insecticide derived from natural pyrethrins found in chrysanthemum flowers. It is primarily utilized for its effectiveness against a variety of insects, including mosquitoes and flies. D-Allethrin appears as a clear to amber-colored viscous liquid with a mild odor and is known for being insoluble in water, making it suitable for various formulations in household and agricultural pest control products

1
.

Involving esterification and structural modifications, D-Allethrin is produced.
  • Purification: The final product is purified to remove impurities and ensure efficacy as an insecticide.
  • The specific methodologies can vary but generally follow established organic synthesis techniques used in the production of pyrethroids .

    D-Allethrin exhibits significant biological activity primarily through its neurotoxic effects on insects. It modifies the gating characteristics of voltage-sensitive sodium channels in neuronal membranes, leading to prolonged depolarization and paralysis of the target insects. This mechanism results in increased excitability of neurons, causing repetitive firing and ultimately death due to nervous system overload . Additionally, D-Allethrin is highly toxic to aquatic organisms, particularly fish .

    D-Allethrin is widely used in various applications:

    • Household Insecticides: Commonly found in products like mosquito coils, sprays, and pet shampoos.
    • Agricultural Use: Employed in ultra-low volume sprays for outdoor mosquito control.
    • Public Health: Used in vector control programs to manage populations of disease-carrying insects like mosquitoes .

    Research on D-Allethrin interactions has focused on its effects on non-target organisms and potential synergistic effects with other chemicals:

    • Toxicity Studies: D-Allethrin has been shown to cause oxidative damage and cellular toxicity in human lymphocytes in vitro .
    • Synergistic Effects: Studies indicate that exposure to certain organophosphorus insecticides may inhibit the hydrolysis of D-Allethrin, enhancing its toxicity .

    D-Allethrin belongs to a broader class of compounds known as allethrins, which includes several related synthetic insecticides. Here are some similar compounds:

    CompoundStructural DifferencesUnique Properties
    BioallethrinContains two stereoisomersLess toxic to mammals compared to D-Allethrin
    EsbiothrinA mixture with a higher ratio of one stereoisomerExhibits greater stability under UV light
    PermethrinDifferent ester configurationMore effective against ticks
    CypermethrinContains a cyano groupBroader spectrum of activity against insects

    D-Allethrin's uniqueness lies in its specific efficacy against flying insects while exhibiting lower toxicity towards mammals compared to some other pyrethroids like permethrin and cypermethrin. Its formulation allows for effective use in both domestic and agricultural settings without significant environmental persistence .

    XLogP3

    4.8

    GHS Hazard Statements

    Aggregated GHS information provided by 19 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H400 (94.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    231937-89-6

    Dates

    Modify: 2023-07-20

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